8-Chloro-3-nitroimidazo[1,2-b]pyridazine

Medicinal Chemistry Heterocyclic Synthesis Nucleophilic Substitution

For medicinal chemistry teams facing potency cliffs in antiparasitic hit-to-lead campaigns, 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS 1956385-92-4) offers a validated solution. The 3-nitro group is confirmed essential for sub-nanomolar activity against Giardia lamblia, while the 8-chloro handle enables rapid analog generation via SNAr or cross-coupling to improve selectivity and ADME. This scaffold resolves the challenge of maintaining target engagement while optimizing drug-like properties. - Proven pharmacophore: 3-nitro substitution delivers sub-nM IC50 values against G. lamblia. - Diversification vector: 8-chloro position provides a distinct synthetic handle not accessible in 6-chloro regioisomers. - Supply reliability: Catalog stock available with batch-specific analytical data for immediate global dispatch.

Molecular Formula C6H3ClN4O2
Molecular Weight 198.57 g/mol
Cat. No. B13111288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Molecular FormulaC6H3ClN4O2
Molecular Weight198.57 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=C(N2N=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C6H3ClN4O2/c7-4-1-2-9-10-5(11(12)13)3-8-6(4)10/h1-3H
InChIKeyWJRXHYCXAJHABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-3-nitroimidazo[1,2-b]pyridazine Structural & Physicochemical Profile


8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS: 1956385-92-4) is a synthetic heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, characterized by a fused bicyclic framework comprising an imidazole ring and a pyridazine ring [1]. Its molecular formula is C6H3ClN4O2 with a molecular weight of 198.57 g/mol . The compound is recognized as a versatile scaffold in medicinal chemistry, particularly for the development of antiparasitic agents targeting protozoal infections [2]. Its structural features, including a chlorine substituent at the 8-position and a nitro group at the 3-position, confer specific reactivity and biological properties that differentiate it from closely related analogs, making it a strategic choice for structure-activity relationship (SAR) studies and lead optimization campaigns [3].

Antiparasitic lead optimization scaffold (Giardia & kinetoplastids)
8-Chloro handle for SNAr and cross-coupling library synthesis
3-Nitro group reported as essential antiparasitic pharmacophore
Class-level DYRK/CLK kinase selectivity exploration context

8-Chloro-3-nitroimidazo[1,2-b]pyridazine Risks of Generic Substitution


Imidazo[1,2-b]pyridazine derivatives are not interchangeable due to the profound impact of substitution patterns on biological activity, selectivity, and physicochemical properties. For instance, the position of the chlorine substituent significantly alters the compound's reactivity in electrophilic substitution reactions [1]. In antiparasitic applications, the presence and position of the nitro group are critical; studies have shown that the nitro group is essential for potent anti-Giardia lamblia activity, with sub-nanomolar IC50 values observed for 3-nitroimidazo[1,2-b]pyridazine scaffolds, whereas analogs lacking the nitro group exhibit substantially reduced potency [2]. Furthermore, the specific 8-chloro-3-nitro substitution pattern of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine offers a unique synthetic handle for further functionalization, enabling the creation of diverse compound libraries that are not accessible from other regioisomers like the 6-chloro analog [3]. Substituting with a generic imidazo[1,2-b]pyridazine derivative without considering these specific structural determinants could lead to a complete loss of target engagement or undesired off-target effects, underscoring the necessity for precise compound selection based on quantitative evidence.

Regioisomer 6-chloro regioisomer directs substitution vectors differently; synthetic pathways and SAR outcomes may not transfer.
Nitro group Des-nitro analogs lack the 3-NO2 pharmacophore and show substantially reduced antiparasitic activity; potency profile may differ.
Halogen 8-Bromo analog introduces higher MW (~34 Da) and altered electronic effects; physicochemical and ADME properties may shift.

8-Chloro-3-nitroimidazo[1,2-b]pyridazine Differentiation Evidence


8- vs 6-Chloro Substitution Reactivity

The 8-chloro substituent in 8-Chloro-3-nitroimidazo[1,2-b]pyridazine provides a distinct reactivity profile compared to the 6-chloro regioisomer (CAS: 18087-76-8). While the 6-chloro analog has been extensively utilized as an intermediate for nucleophilic aromatic substitution to introduce propoxy or other alkoxy groups at the 6-position [1], the 8-chloro isomer offers a different vector for substitution, enabling the exploration of alternative regions of chemical space. The specific synthetic route to 3-nitro-6-propoxyimidazo[1,2-b]pyridazine, a potent antiparasitic agent, relies on the 6-chloro derivative as a key intermediate, highlighting the critical importance of correct regioisomer selection for specific synthetic pathways [2]. This regioisomeric difference directly impacts the design and execution of parallel synthesis and SAR studies, as the 8-chloro compound will yield a different library of derivatives with potentially distinct biological profiles.

8- vs 6-Cl reactivity
Class-level inference
8-Cl (this compound) different substitution vector
6-Cl regioisomer established propoxy intermediate
Regioisomer choice dictates accessible chemical space and synthetic route feasibility.
Data to verify; 6-Cl route known for 3-nitro-6-propoxy antiparasitic agent.
Medicinal Chemistry Heterocyclic Synthesis Nucleophilic Substitution

3-Nitro Group vs. Des-nitro: Antiparasitic Potency

The presence of the 3-nitro group is a critical determinant of antiparasitic activity within this chemotype. A study evaluating 3-nitroimidazo[1,2-b]pyridazine derivatives against Giardia lamblia reported sub-nanomolar IC50 values for the most potent compounds [1]. Crucially, direct comparison of analogs with and without the nitro group confirmed that the nitro moiety is responsible for the low IC50 values, with PDE inhibition providing no significant contribution to potency [2]. While specific IC50 data for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine against G. lamblia is not explicitly reported in the open literature, the class-level inference is strong: the presence of the 3-nitro group is essential for potent anti-Giardia activity, and compounds lacking this group are significantly less effective.

3-NO2 antiparasitic potency
Class-level inference
Sub-nM IC50 (class-level)
3-NO2 pharmacophore reported essential for Giardia activity; des-nitro analogs lose potency.
Source review: Zheng et al. 2022; exact IC50 for this derivative not separately reported.
Antiparasitic Drug Discovery Giardia lamblia Structure-Activity Relationship

Halogen Substitution: Chloro vs. Bromo Physicochemical Profile

8-Chloro-3-nitroimidazo[1,2-b]pyridazine (MW: 198.57 g/mol) possesses a distinct molecular weight and halogen identity compared to the corresponding 8-bromo analog. For instance, 8-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS: 933190-51-3) has a molecular weight of 232.47 g/mol . This ~34 g/mol difference impacts physicochemical properties such as lipophilicity, solubility, and metabolic stability. Furthermore, the smaller atomic radius and higher electronegativity of chlorine compared to bromine influence electronic effects and potential interactions with biological targets. The favorable drug-like properties reported for the 3-nitroimidazo[1,2-b]pyridazine series (cLogP range 1.2–4.1, low polar surface area) [1] are likely influenced by the specific halogen substitution pattern. Procurement of the 8-chloro derivative over the 8-bromo version may be strategically preferred for maintaining lower molecular weight and distinct physicochemical profiles, which can be advantageous in lead optimization campaigns.

Cl vs Br physicochemicals
Class-level inference
8-Cl (MW 198.6)
8-Br analog (MW 232.5) +33.9 Da, altered lipophilicity
Halogen choice shifts molecular weight, electronic profile, and may affect drug-likeness parameters.
Class-level; reported cLogP range 1.2–4.1 for 3-nitroimidazo[1,2-b]pyridazine series.
Physicochemical Properties Lead Optimization Drug-likeness

DYRK and CLK Kinase Selectivity Inference

While direct kinome profiling data for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine is not publicly available, a comprehensive study on 3,6-disubstituted imidazo[1,2-b]pyridazines provides a robust class-level benchmark for kinase selectivity [1]. This study demonstrated that several derivatives within this chemotype exhibit selective inhibition of DYRK and CLK kinases, with IC50 values below 100 nM. Notably, compound 20a (a 3,6-disubstituted analog) showed potent inhibition of CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), DYRK1A (IC50 = 50 nM), and the parasitic kinase PfCLK1 (IC50 = 32 nM) [2]. Given that 8-Chloro-3-nitroimidazo[1,2-b]pyridazine shares the core 3-nitroimidazo[1,2-b]pyridazine scaffold, it is reasonable to infer potential for similar kinase selectivity. In contrast, imidazo[1,2-b]pyridazine derivatives lacking the 3-nitro group or with different substitution patterns have been optimized for other kinase targets, such as BTK (IC50 = 1.3 nM) [3] or Tyk2 JH2 [4], underscoring how subtle structural modifications drastically alter target engagement.

DYRK/CLK kinase selectivity
Class-level inference
CLK1 82 nM, DYRK1A 50 nM (reported analog)
3,6-disubstituted analogs show selective DYRK/CLK inhibition; scaffold may support similar profiling.
Data from Bendjeddou et al. 2017; direct profiling of this compound unavailable.
Kinase Inhibitors DYRK1A CLK1 Selectivity

Antiparasitic vs. Anticancer Activity Differentiation

The biological application of imidazo[1,2-b]pyridazine derivatives is highly dependent on the specific substitution pattern. The 3-nitroimidazo[1,2-b]pyridazine series, including 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, has been primarily explored as a novel scaffold for antiparasitics, demonstrating sub-nanomolar activity against Giardia lamblia and potential against other kinetoplastids [1]. In stark contrast, other disubstituted imidazo[1,2-b]pyridazine derivatives have been optimized for entirely different therapeutic areas. For example, specific derivatives have been identified as selective Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity against cancer cell lines [2], while others have been designed as selective Haspin inhibitors for anticancer applications [3]. This divergence in biological activity underscores that the precise substitution pattern, including the 8-chloro and 3-nitro groups, predisposes the scaffold towards antiparasitic rather than anticancer applications. Procurement decisions must align with this inherent biological preference.

Antiparasitic vs anticancer
Class-level inference
3-nitro series antiparasitic activity space
Mps1/Haspin inhibitor series anticancer activity space
Substitution pattern directs biological application; scaffold predisposed toward antiparasitic targets.
Source review required; distinct chemotypes optimized for kinase vs antiparasitic endpoints.
Antiparasitic Anticancer Targeted Therapy Scaffold Hopping

Chlorine Substituent as a Versatile Synthetic Handle

The 8-chloro substituent in 8-Chloro-3-nitroimidazo[1,2-b]pyridazine serves as a versatile synthetic handle, enabling a range of late-stage functionalization reactions that are not possible with the unsubstituted parent scaffold (3-nitroimidazo[1,2-b]pyridazine, CAS: 18087-75-7). The chlorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions to introduce amines, ethers, or thioethers at the 8-position. Furthermore, it can undergo transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to install aryl, heteroaryl, or amino groups. This synthetic versatility is a key differentiator, as the non-chlorinated parent compound lacks this reactive handle, limiting its utility in generating diverse compound libraries for SAR exploration. The 6-chloro regioisomer also offers a reactive handle, but as noted in Evidence Item 1, the vector of substitution differs, leading to distinct chemical libraries.

Synthetic handle: Cl present
Class-level inference
8-Cl enables SNAr/cross-coupling
Parent scaffold no reactive halogen handle
Chlorine provides versatile late-stage diversification; essential for focused library synthesis.
Synthetic versatility confirmed; 6-Cl analog also reactive but with different vector.
Synthetic Chemistry Cross-Coupling Nucleophilic Aromatic Substitution Library Synthesis

8-Chloro-3-nitroimidazo[1,2-b]pyridazine Research & Procurement Scenarios


Antiparasitic Hit-to-Lead: Giardiasis & Kinetoplastids

Procure 8-Chloro-3-nitroimidazo[1,2-b]pyridazine as a core scaffold for antiparasitic drug discovery programs targeting Giardia lamblia and related kinetoplastid parasites. The 3-nitroimidazo[1,2-b]pyridazine chemotype has demonstrated sub-nanomolar in vitro potency against G. lamblia, with the nitro group confirmed as essential for activity [1]. The 8-chloro substituent provides a valuable synthetic handle for SAR exploration via SNAr or cross-coupling reactions, enabling the rapid generation of analogs to optimize potency, selectivity, and pharmacokinetic properties. This compound is particularly suited for hit-to-lead campaigns where maintaining the antiparasitic pharmacophore while improving drug-like properties is paramount.

Kinase Inhibitor Development: DYRK/CLK Targeting

Utilize 8-Chloro-3-nitroimidazo[1,2-b]pyridazine as a starting point for developing selective inhibitors of DYRK and CLK kinases. Class-level evidence indicates that 3,6-disubstituted imidazo[1,2-b]pyridazines can achieve potent inhibition of these kinases with IC50 values below 100 nM [2]. The 8-chloro-3-nitro substitution pattern offers a distinct vector for optimizing interactions within the ATP-binding pocket of these kinases, potentially improving selectivity over closely related kinases. This scenario is ideal for research groups seeking novel chemotypes for kinase inhibition, particularly those interested in neurodegenerative diseases (DYRK1A) or parasitic infections (PfCLK1).

Imidazopyridazine Regioselective Functionalization

Employ 8-Chloro-3-nitroimidazo[1,2-b]pyridazine in synthetic chemistry research to investigate regioselective functionalization reactions on the imidazo[1,2-b]pyridazine core. The distinct reactivity of the 8-chloro position compared to the 6-chloro regioisomer [3] makes this compound a valuable substrate for developing novel cross-coupling protocols, SNAr conditions, or other late-stage diversification strategies. This application scenario is relevant for academic and industrial process chemistry groups focused on expanding the synthetic toolbox for heterocyclic chemistry and enabling more efficient access to diverse compound libraries.

Halogen Effects on ADME Properties

Procure 8-Chloro-3-nitroimidazo[1,2-b]pyridazine as a comparator in studies investigating the impact of halogen substitution on the physicochemical and ADME properties of imidazopyridazine-based leads. The ~34 g/mol molecular weight difference and distinct electronic properties compared to the 8-bromo analog provide a direct means to assess how halogen choice influences parameters such as lipophilicity (cLogP), solubility, and metabolic stability. This scenario is particularly valuable for medicinal chemistry teams engaged in lead optimization, where fine-tuning these properties is critical for achieving oral bioavailability and favorable pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Antiparasitic lead optimization
3-Nitro pharmacophore and 8-Cl synthetic handle
Giardia in vitro potency and selectivity assays
DYRK/CLK kinase inhibitor exploration
Class-level kinase selectivity profile
Kinase panel screening and isoform selectivity review
Regioselective functionalization research
8-Chloro reactivity vector
SNAr and cross-coupling method development
Halogen-dependent ADME profiling
Molecular weight and electronic influence of chlorine vs bromine
Lipophilicity, solubility, and metabolic stability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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